molecular formula C37H70N2O12 B601235 Azithromycin C CAS No. 620169-47-3

Azithromycin C

Cat. No.: B601235
CAS No.: 620169-47-3
M. Wt: 734.969
InChI Key: PAIIKRKARNTWPY-HOQMJRDDSA-N
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Description

Azithromycin C is a macrolide antibiotic that belongs to the azalide subclass. It is a semi-synthetic derivative of erythromycin, characterized by a 15-membered ring structure with a methyl-substituted nitrogen atom incorporated into the lactone ring. This structural modification enhances its stability and broadens its spectrum of activity against various bacterial infections .

Biochemical Analysis

Biochemical Properties

Azithromycin C interacts with various enzymes and proteins. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the transpeptidation/translocation step of protein synthesis and prevents the assembly of the 50S ribosomal subunit . This biochemical interaction is crucial for its antibacterial properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to accumulate inside eukaryotic cells, mainly in fibroblasts, phagocytic cells, and other white blood cells . This intracellular accumulation is associated with its ability to combat infections . This compound also influences cell function by disrupting T-cell functions through inhibition of energy metabolism in immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit of susceptible microorganisms, thereby interfering with microbial protein synthesis . Nucleic acid synthesis is not affected . It also shows concentration-dependent bactericidal activity against some organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been associated with a network of altered energy metabolism pathways, including glycolysis inhibition, down-regulation of mitochondrial genes, and up-regulation of immunomodulatory genes .

Transport and Distribution

This compound is extensively distributed within cells and tissues. It is known for its large volume of distribution and its ability to concentrate in intracellular compartments, followed by rapid distribution to the tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the intracellular compartments of cells, particularly in fibroblasts, phagocytic cells, and other white blood cells . This localization is crucial for its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin C is synthesized from erythromycin through a series of chemical reactionsThe reaction typically requires the use of solvents such as methanol and phosphate buffer, with the pH adjusted to around 8.9 using sodium hydroxide or ortho-phosphoric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes to produce erythromycin, followed by chemical modification to introduce the nitrogen atom. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Azithromycin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Azithromycin C has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Erythromycin
  • Clarithromycin
  • Roxithromycin

Azithromycin C stands out due to its unique structural features and broad-spectrum activity, making it a valuable antibiotic in both clinical and research settings.

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIKRKARNTWPY-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211068
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620169-47-3
Record name Azithromycin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620169473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H91YKC84DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does Azithromycin compare to other antibiotics in terms of cost-effectiveness for treating CAP?

A: A study [] comparing four treatment regimens for CAP found that the combination of Piperacillin Sodium/Sulbactam Sodium and Azithromycin (Group D) demonstrated the most favorable cost per unit effect compared to regimens using Mezlocillin sodium/Sulbactam sodium with either Azithromycin or Levofloxacin, or Piperacillin Sodium/Sulbactam Sodium with Levofloxacin. While the study acknowledged that the differences in total efficiency among the four groups were not statistically significant (P = 0.122), it highlighted the economic advantage of the Piperacillin Sodium/Sulbactam Sodium and Azithromycin combination for treating CAP.

Q2: Does the presence of cells in middle ear fluid affect Azithromycin concentration in patients with acute otitis media?

A: Research suggests that Azithromycin penetration into middle ear fluid (MEF) is positively influenced by the cell content []. This contrasts with ceftibuten and cefixime, which exhibit higher concentrations in cell-free MEF. This difference highlights the unique pharmacokinetic properties of Azithromycin and its interaction with cellular components in the MEF.

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